N-[(2,5-dibromophenyl)sulfonyl]valine
Description
Contextualization of Sulfonyl-Containing Compounds in Medicinal Chemistry
The sulfonyl group (-SO2-) is a prominent feature in a wide array of pharmaceuticals, valued for its ability to form strong, stable bonds and to act as a hydrogen bond acceptor. This functional group is a key component of sulfonamide antibiotics, the first class of synthetic antibacterial agents to be discovered. Beyond their antimicrobial properties, sulfonyl-containing compounds have demonstrated a broad spectrum of biological activities, including diuretic, anticonvulsant, anticancer, and anti-inflammatory effects. researchgate.net The therapeutic versatility of this moiety stems from its chemical stability and its capacity to interact with various biological targets. researchgate.netnih.gov For instance, the optimization of a series of indole (B1671886) derivatives containing a (2-bromophenyl)sulfonyl group led to the identification of SUVN-502 (Masupirdine), a potent and selective 5-HT6 receptor antagonist investigated for the potential treatment of Alzheimer's disease. mdpi.comnih.gov
Significance of Valine Derivatives in Drug Design and Development
Valine, an essential α-amino acid, plays a crucial role in protein synthesis and various metabolic pathways. In drug design, the incorporation of valine or its derivatives can enhance a molecule's pharmacokinetic properties, such as absorption and metabolic stability. The isopropyl side chain of valine can engage in hydrophobic interactions within protein binding pockets, contributing to the potency and selectivity of a drug candidate. Furthermore, valine and its metabolites have been shown to influence cellular processes like triglyceride synthesis. nih.gov The use of L-valine derivatives in the synthesis of novel compounds has been explored for various therapeutic applications, including the development of antimicrobial and antibiofilm agents. mdpi.com
Rationale for Investigating N-[(2,5-dibromophenyl)sulfonyl]valine and Its Analogs
The rationale for investigating this compound is built upon the established biological significance of its components. The dibromophenyl group introduces lipophilicity, which can influence the compound's ability to cross biological membranes, and the bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins. The sulfonyl group provides a robust chemical linker and potential for key interactions with biological targets. The valine moiety offers a chiral center and a side chain that can be optimized for specific receptor binding.
Research into structurally similar compounds provides a strong impetus for the study of this compound. For example, studies on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have highlighted their potential as antimicrobial agents. mdpi.com The modification of the phenyl ring with bromine atoms is a strategy to enhance the lipophilic character of molecules, potentially leading to improved biological activity. mdpi.com
Overview of the N-Acyl-α-Amino Acid Chemotype in Biological Activity Discovery
The N-acyl-α-amino acid scaffold, to which this compound belongs, is a well-established chemotype in the discovery of biologically active compounds. This structural motif is found in a variety of natural products and synthetic molecules with diverse pharmacological profiles. The acylation of the amino group of an amino acid can modulate its physicochemical properties and biological activity. This chemical modification allows for the systematic exploration of structure-activity relationships (SAR) by varying both the acyl group and the amino acid side chain. The synthesis of N-acyl-L-valine derivatives, for instance, has been a fruitful area of research, leading to the identification of compounds with promising antimicrobial effects. mdpi.com The versatility of this chemotype makes it an attractive starting point for the design of new libraries of compounds for high-throughput screening and lead optimization.
Research Findings on Related Compounds
While specific data on this compound is not extensively available in the public domain, the biological activity of closely related compounds underscores the potential of this chemical scaffold.
| Compound/Derivative Class | Biological Activity/Significance | Reference |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Antimicrobial and antibiofilm agents | mdpi.com |
| 1-[(2-Bromophenyl)sulfonyl]-1H-indole derivatives (e.g., Masupirdine) | Selective 5-HT6 receptor antagonists for potential Alzheimer's treatment | mdpi.comnih.gov |
| Sulfonamide derivatives | Broad spectrum of activities including anticancer, anticonvulsant, and antibacterial | researchgate.netnih.gov |
| Valine | Regulates lipid metabolism and triglyceride synthesis | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C11H13Br2NO4S |
|---|---|
Molecular Weight |
415.1 g/mol |
IUPAC Name |
2-[(2,5-dibromophenyl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13Br2NO4S/c1-6(2)10(11(15)16)14-19(17,18)9-5-7(12)3-4-8(9)13/h3-6,10,14H,1-2H3,(H,15,16) |
InChI Key |
NXZLJVZDYMZCMG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization of N 2,5 Dibromophenyl Sulfonyl Valine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Data Interpretation
In the ¹H-NMR spectrum of N-[(2,5-dibromophenyl)sulfonyl]valine, specific proton signals are anticipated. The aromatic region would likely show complex multiplets due to the three protons on the dibromophenyl ring. The valine portion of the molecule would present several characteristic signals: a doublet for the α-proton, a multiplet for the β-proton, and two distinct signals for the diastereotopic methyl groups of the isopropyl moiety. The N-H proton of the sulfonamide would appear as a broad singlet, and the carboxylic acid proton would also be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Expected ¹H-NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) (Hz) |
|---|---|---|---|
| Aromatic-H | 7.5 - 8.0 | m | - |
| Sulfonamide N-H | Variable (broad s) | s | - |
| Carboxylic Acid O-H | Variable (broad s) | s | - |
| Valine α-H | 3.8 - 4.2 | d | 4 - 8 |
| Valine β-H | 2.0 - 2.4 | m | - |
| Valine γ-CH₃ | 0.9 - 1.2 | d | 6 - 7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Analysis
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for each carbon atom are expected. The aromatic carbons would appear in the downfield region (120-140 ppm), with the carbon atoms attached to bromine showing characteristic shifts. The carbonyl carbon of the carboxylic acid would be the most downfield signal (170-180 ppm). The carbons of the valine residue would be found in the aliphatic region of the spectrum.
Expected ¹³C-NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | 170 - 180 |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-H | 130 - 135 |
| Aromatic C-S | 138 - 142 |
| Valine α-C | 58 - 62 |
| Valine β-C | 30 - 35 |
| Valine γ-C | 18 - 22 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H of the carboxylic acid, the N-H of the sulfonamide, the C=O of the carboxylic acid, the S=O stretches of the sulfonyl group, and the C-Br bonds.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| N-H (Sulfonamide) | 3200-3300 | Medium |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| S=O (Sulfonyl) | 1330-1360 and 1140-1170 | Strong |
| C-N Stretch | 1100-1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak would be expected, and its isotopic pattern would be characteristic of a molecule containing two bromine atoms. Common fragmentation pathways for N-sulfonylated amino acids include the loss of the sulfonyl group (SO₂) and cleavage of the N-S bond.
Expected Mass Spectrometry Data for this compound
| Ion | Description |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M-SO₂]⁺ | Loss of sulfur dioxide |
| [2,5-dibromophenylsulfonyl]⁺ | Fragment corresponding to the sulfonyl portion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the dibromophenyl chromophore. The π → π* transitions of the aromatic ring are expected to result in strong absorption bands in the UV region.
Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) |
|---|
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography – HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of a compound. For this compound, a reversed-phase HPLC method would likely be employed. The compound would be expected to show a single major peak, and the retention time would be dependent on the specific conditions (e.g., column, mobile phase composition, flow rate). The purity would be determined by the area percentage of the main peak relative to any impurity peaks.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Valine |
No Publicly Available Research Found for this compound
Despite a comprehensive search of scientific literature and databases, no specific computational chemistry or in silico investigation studies were found for the compound this compound. Therefore, the generation of an article with the requested detailed structure and data is not possible at this time.
Molecular Modeling and Computer-Aided Drug Design Principles: The application of these principles to understand the compound's behavior and potential interactions.
Quantum Chemical Calculations: Including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis to understand chemical reactivity, Molecular Electrostatic Potential (MEP) mapping to visualize charge distributions, and Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions.
Molecular Docking Simulations: To predict the binding affinity and mode of interaction between this compound and potential biological targets.
The absence of such studies in the public domain prevents the creation of a scientifically accurate and verifiable article as per the user's instructions. The generation of hypothetical data or findings would be contrary to the principles of scientific accuracy.
It is possible that research on this specific compound exists but has not been published or is part of proprietary, confidential research within a private organization. Should studies on the computational chemistry of this compound become publicly available in the future, an article based on the requested outline could be generated.
Computational Chemistry and in Silico Investigations
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are built by developing a mathematical relationship between molecular descriptors (numerical representations of chemical properties) and an experimentally determined biological endpoint.
For a compound like N-[(2,5-dibromophenyl)sulfonyl]valine, a QSAR analysis would typically involve a series of structurally related analogues. These analogues would be synthesized and tested for a specific biological activity. The variation in activity across the series would then be correlated with changes in their calculated molecular descriptors.
Table 1: Hypothetical Descriptors for a QSAR Model of N-(phenylsulfonyl)amino Acid Derivatives
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Hammett constants (σ) | Describes the electron-withdrawing or -donating nature of the phenyl substituents, which can affect binding affinity. |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, influencing how it fits into a biological target. |
| Lipophilic | clogP | Measures the hydrophobicity of the molecule, which is crucial for membrane permeability and reaching the target site. |
| Topological | Wiener Index | A numerical value based on the molecule's branching and connectivity, reflecting its overall shape. |
In Silico Prediction of Biological Activities (e.g., Antimicrobial Potential)
In silico prediction platforms utilize algorithms trained on large datasets of known active and inactive compounds to forecast the likely biological activities of a new molecule. These tools can screen a compound against a wide array of virtual biological targets to generate a probable activity profile.
For this compound, various computational platforms could be used to predict its potential as an antimicrobial agent. These predictions are based on substructural similarity to known antibacterial or antifungal compounds and machine learning models that have learned to recognize features associated with antimicrobial activity. For instance, the presence of the sulfonamide group and halogenated phenyl ring might be identified as features contributing to potential antimicrobial effects, as these moieties are present in some known antimicrobial drugs.
Table 2: Illustrative In Silico Prediction of Antimicrobial Potential for this compound
| Prediction Platform | Predicted Activity | Probability Score | Basis for Prediction |
| (Hypothetical) PASS Online | Antibacterial | 0.650 | General structure-activity relationships for sulfonamides. |
| (Hypothetical) SwissTargetPrediction | Enzyme Inhibition (e.g., Dihydropteroate Synthase) | High | Similarity to sulfonamide antibiotics that target folate synthesis. |
| (Hypothetical) Molinspiration | GPCR Ligand | Low | Lack of features typical for G-protein coupled receptor ligands. |
Note: The data in this table is illustrative and not based on actual experimental results for this specific compound.
Computational Assessment of Molecular Descriptors (e.g., Lipophilicity – clogP)
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. These descriptors are fundamental to QSAR and in silico modeling. One of the most important descriptors is the calculated logarithm of the partition coefficient (clogP), which measures a compound's lipophilicity or hydrophobicity.
The lipophilicity of this compound is a key determinant of its pharmacokinetic properties, such as absorption and distribution. A high clogP value would suggest that the compound is more lipid-soluble and may more easily cross biological membranes. The presence of the two bromine atoms on the phenyl ring is expected to significantly increase the lipophilicity of the molecule.
Various algorithms can be used to calculate clogP, each employing a fragment-based or atom-based method to estimate the value.
Table 3: Calculated Molecular Descriptors for this compound
| Molecular Descriptor | Abbreviation | Calculated Value (Illustrative) | Significance |
| Molecular Weight | MW | 419.10 g/mol | The mass of one mole of the compound. |
| Calculated Log P | clogP | 3.8 ± 0.5 | Indicates a relatively high degree of lipophilicity, suggesting good potential for membrane permeability. |
| Topological Polar Surface Area | TPSA | 75.6 Ų | Reflects the surface area of polar atoms, influencing hydrogen bonding potential and cell permeability. |
| Number of Hydrogen Bond Donors | HBD | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O). |
| Number of Hydrogen Bond Acceptors | HBA | 4 | The number of electronegative atoms (N, O) with lone pairs. |
Note: The calculated values are estimates and can vary depending on the software and algorithm used.
Biological Activity Spectrum and Mechanistic Insights in Vitro and Preclinical
Antimicrobial Activity Profile
The antimicrobial potential of N-acyl-α-amino acid derivatives, including those related to N-[(2,5-dibromophenyl)sulfonyl]valine, has been evaluated against a variety of microbial strains. These studies aim to determine the efficacy and spectrum of activity of these compounds.
Research into a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has revealed activity against several Gram-positive pathogens. One of the synthesized analogs demonstrated inhibitory effects against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, presenting growth inhibition zones of 8 mm and 10 mm, respectively. mdpi.com These findings highlight the potential of this chemical scaffold in combating infections caused by these bacteria. The focus of this research also pointed towards a promising potential for developing novel antimicrobial agents specifically to fight infections associated with Gram-positive pathogens, with a particular emphasis on Enterococcus faecium. mdpi.com
Table 1: Qualitative Antimicrobial Activity Against Gram-Positive Bacteria
| Compound Derivative | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | Staphylococcus aureus ATCC 6538 | 8 |
| N-(3-methyl-1-oxo-1-(p-tolyl)butan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamide | Bacillus subtilis ATCC 6683 | 10 |
Based on the available scientific literature, specific data on the activity of this compound against Gram-negative bacterial strains such as Escherichia coli has not been reported. The primary focus of the cited research was on Gram-positive pathogens.
The ability of microorganisms to form biofilms presents a significant challenge in treating infections. A key finding in the study of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives was their exceptional antibiofilm activity against the Enterococcus faecium E5 strain. mdpi.com Specifically, the parent N-acyl-L-valine compound and its cyclodehydrated form, a 4H-1,3-oxazol-5-one, showed significant efficacy in inhibiting biofilm formation. mdpi.com The latter also displayed a moderate antibiofilm effect against Staphylococcus aureus ATCC 6538. mdpi.com
Detailed studies concerning the specific antifungal activity of this compound against fungal strains such as Candida albicans were not identified in the reviewed literature. While related sulfonyl-containing compounds have been investigated for antifungal properties, data for this exact molecule is not available.
Minimal Inhibitory Concentration (MIC) values are crucial for quantifying the antimicrobial potency of a compound. For the N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the majority of the tested compounds exhibited MIC values equal to or higher than 500 µg/mL. However, one of the more active derivatives, an oxazolone (B7731731), was found to have a moderate MIC value of 250 µg/mL against the S. aureus ATCC 6538 reference strain. mdpi.com The minimal biofilm inhibitory concentration (MBIC) was also determined, showing exceptional values against E. faecium. mdpi.com
Table 2: MIC and MBIC Values for N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
| Compound Derivative | Microbial Strain | MIC (µg/mL) | MBIC (µg/mL) |
|---|---|---|---|
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | Enterococcus faecium E5 | >500 | 62.5 |
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | Staphylococcus aureus ATCC 6538 | 250 | 250 |
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | Enterococcus faecium E5 | >500 | 1.95 |
Antioxidant Effects
The antioxidant potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and its derivatives was assessed using multiple in vitro methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power assays.
Table 3: Antioxidant Activity of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and a Key Derivative
| Compound | DPPH Inhibition (%) | Ferric Reducing Power (A700) |
|---|---|---|
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | 4.70 ± 1.88 | 0.0224 ± 0.0019 |
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | 16.75 ± 1.18 | 0.0461 ± 0.0088 |
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the antioxidant ability of a compound. researchgate.net This assay employs a stable free radical, DPPH, which presents a deep purple color in solution. researchgate.netnih.gov When an antioxidant is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the solution to lose its color, a change that can be measured spectrophotometrically at 515-517 nm. nih.govmdpi.com The degree of decolorization is directly proportional to the radical scavenging capacity of the tested compound. nih.govnih.gov
While this is a standard method for assessing antioxidant properties, specific experimental data on the DPPH radical scavenging activity of this compound are not available in the reviewed literature.
ABTS Radical Cation Decolorization Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for evaluating the total antioxidant capacity of a substance. nih.govmdpi.com This technique involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. nih.govresearchgate.net The ABTS radical is produced through the oxidation of ABTS with potassium persulfate. nih.govmdpi.com In the presence of an antioxidant, the radical cation is reduced back to the neutral ABTS form, leading to a decolorization of the solution. nih.gov This assay is versatile as it is applicable to both hydrophilic and lipophilic antioxidant systems. nih.govresearchgate.net
Specific data from the ABTS radical cation decolorization assay for this compound have not been reported in the available scientific literature.
Ferric Reducing Antioxidant Power (FRAP) Assay
The Ferric Reducing Antioxidant Power (FRAP) assay measures the antioxidant potential of a compound by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govnih.govsigmaaldrich.com The reaction is typically carried out in an acidic medium, where an antioxidant reduces a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which is intensely blue and can be monitored by measuring the change in absorbance at 593 nm. nih.govnih.gov The FRAP assay directly measures the reducing power of antioxidants. researchgate.net
There is no specific experimental data available in the reviewed sources regarding the Ferric Reducing Antioxidant Power of this compound.
Enzyme Inhibition Studies (Based on Sulfonamide Scaffolds)
The sulfonamide moiety is a key structural feature present in a wide array of therapeutic agents, known for its ability to target and inhibit various enzymes. researchgate.net
Cyclooxygenase (COX) Isoform Inhibition (e.g., COX-2)
The sulfonamide scaffold is a well-established pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors. frontiersin.orgnih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins, with COX-1 being constitutively expressed for normal physiological functions and COX-2 being inducible during inflammation. frontiersin.orgnih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. frontiersin.orgnih.gov The para-sulfamoylphenyl group found in many sulfonamides plays a critical role in achieving selectivity for the COX-2 enzyme. mdpi.com Several clinically approved anti-inflammatory drugs, such as Celecoxib and Valdecoxib, are sulfonamide derivatives that demonstrate potent and selective COX-2 inhibition. frontiersin.orgnih.govmdpi.com
| Compound Name | Enzyme Target | Therapeutic Class |
|---|---|---|
| Celecoxib | COX-2 | Nonsteroidal Anti-Inflammatory Drug (NSAID) |
| Valdecoxib | COX-2 | Nonsteroidal Anti-Inflammatory Drug (NSAID) |
| Parecoxib | COX-2 | Nonsteroidal Anti-Inflammatory Drug (NSAID) |
Other Relevant Enzyme Targets Implicated by Chemical Structure
The versatility of the sulfonamide scaffold extends to its ability to inhibit a diverse range of other enzymes, making it a privileged structure in medicinal chemistry. researchgate.net Based on its chemical structure, this compound may be investigated for activity against several other enzyme families.
Carbonic Anhydrases (CAs): Aromatic sulfonamides are known to be potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. researchgate.netnih.gov The sulfonamide group acts as a zinc-binding group within the enzyme's active site. researchgate.net CA inhibitors are used in the treatment of glaucoma, edema, and cancer. nih.gov
Proteases: Sulfonamide-based structures have been successfully developed as inhibitors for various proteases. This includes matrix metalloproteases (MMPs), which are involved in tissue remodeling and cancer, and HIV protease, a critical enzyme for viral replication. mdpi.com
Cholinesterases: Certain N-phenylsulfonamide derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important targets in the management of Alzheimer's disease. nih.gov
Other Enzymes: The sulfonamide motif has also been incorporated into inhibitors of urease and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), highlighting its broad applicability in drug design. rsc.orgwikipedia.org
| Enzyme Family | Therapeutic Relevance | Role of Sulfonamide Scaffold |
|---|---|---|
| Carbonic Anhydrases | Glaucoma, Edema, Cancer | Zinc-binding group |
| Proteases (e.g., MMPs, HIV Protease) | Cancer, Antiviral | Peptide bond isostere |
| Cholinesterases (AChE, BChE) | Alzheimer's Disease | Active site interaction |
| Urease | Antibacterial | Enzyme inhibition |
| ERAP2 | Immunomodulation | Allosteric inhibition |
Investigation of In Silico Predicted Mechanisms of Biological Action
In silico computational methods are valuable tools for predicting the biological activity and potential mechanisms of action of novel chemical compounds before undertaking extensive laboratory work. researchgate.net These approaches include ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, drug-likeness analysis based on rules like Lipinski's, and molecular docking studies to predict binding affinity to specific biological targets. researchgate.net
For compounds containing a sulfonamide scaffold and halogen atoms like bromine, in silico models can be particularly insightful. For instance, structure-based similarity searches in databases like ChEMBL can reveal known biological activities of structurally related molecules. mdpi.com Furthermore, Prediction of Activity Spectra for Substances (PASS) analysis can predict a wide range of biological activities, such as potential anti-infective or enzyme-inhibiting effects. mdpi.com Studies on similar brominated compounds have suggested that the presence of the bromine atom can enhance potential antimicrobial effects. mdpi.com
While these computational approaches are standard for characterizing novel compounds, specific in silico prediction studies for this compound were not identified in the reviewed literature.
Structure Activity Relationship Sar Studies
Impact of Substitutions on the Dibromophenyl Moiety
Substitutions on the phenyl ring of N-arylsulfonyl derivatives play a critical role in modulating their biological activity. The presence and position of substituents can influence the compound's lipophilicity, electronic properties, and steric profile, all of which are crucial for target binding.
In related sulfonamide structures, the nature and position of halogen substituents on the phenyl ring have been shown to significantly impact activity. For instance, in a series of pinacolone (B1678379) sulfonamide derivatives, it was observed that trisubstituted phenyl groups, particularly with halogens like bromine and chlorine, led to enhanced antifungal activity against Botrytis cinerea compared to mono- or disubstituted phenyl rings. mdpi.com Specifically, a 2,4,6-tribromophenyl (B11824935) substituent was found to be highly effective. mdpi.com While this provides a strong indication of the importance of polysubstitution with halogens, the specific 2,5-dibromo pattern of the title compound presents a unique electronic and steric arrangement that warrants specific consideration.
In another study on substituted sulfamoyl benzamidothiazoles, the replacement of methyl groups with bromo substituents on a phenyl ring was explored. The introduction of a 2-bromo-5-methyl and a 5-bromo-2-methyl substitution pattern highlighted the compatibility of bromo groups at these positions for maintaining biological activity. atlantis-press.com This suggests that the 2 and 5 positions are amenable to halogen substitution.
The following table summarizes the impact of phenyl ring substitutions on the activity of related sulfonamide compounds.
| Compound/Substituent | Target/Assay | Activity | Reference |
| 2,4,6-tribromophenyl sulfonamide analog | Botrytis cinerea | High antifungal activity | mdpi.com |
| 2,4,5-trichlorophenyl sulfonamide analog | Botrytis cinerea | Good control effect | mdpi.com |
| 2-Bromo-5-methylphenyl benzamidothiazole | NF-κB activation | Active | atlantis-press.com |
| 5-Bromo-2-methylphenyl benzamidothiazole | NF-κB activation | Active | atlantis-press.com |
Influence of the Valine Residue Configuration and Derivatization
The amino acid moiety is a key determinant of the biological activity profile of N-sulfonylated amino acid derivatives. The choice of the amino acid, its stereochemistry, and any subsequent modifications can profoundly affect potency and selectivity.
Valine, with its isopropyl side chain, provides a specific steric bulk that can be crucial for fitting into the binding pocket of a target protein. In the development of novel N-substituted valine derivatives as PPARγ agonists, the valine scaffold was found to be a critical component for achieving the desired dual agonist activity. nih.gov The derivatization of the valine moiety can also lead to significant changes in activity. For instance, N-acyl-α-amino ketones and their cyclized 1,3-oxazole derivatives, derived from N-acyl-valine, have been synthesized and evaluated for their biological properties. nih.gov
The stereochemistry of the valine residue is also a critical factor. In many biological systems, there is a clear preference for one enantiomer over the other. Although specific data on the differential activity of the L- and D-enantiomers of N-[(2,5-dibromophenyl)sulfonyl]valine are not extensively documented in the available literature, it is a common observation in medicinal chemistry that the chirality of the amino acid residue plays a pivotal role in ligand-receptor interactions.
Role of the Sulfonyl Bridge in Ligand-Target Interactions
The geometry of the sulfonyl group differs from that of a carboxamide group, with hydrogen bonds to sulfonyl groups preferring to form along the S=O axis. nih.gov This directional preference for hydrogen bonding can be critical for the precise positioning of the ligand within a binding site. Molecular docking studies on other sulfonamide inhibitors have shown that the sulfonyl group often engages in key interactions, such as coordination with metal ions (e.g., heme iron) in metalloenzymes or forming strong hydrogen bonds with receptor residues. nih.gov
Comparative SAR with Related N-Acyl-α-Amino Acids, Oxazolones, and Oxazoles
To better understand the SAR of this compound, it is useful to compare it with structurally related classes of compounds, such as N-acyl-α-amino acids, oxazolones, and oxazoles.
N-Acyl-α-Amino Acids: The replacement of the N-sulfonyl group with an N-acyl group leads to N-acyl-α-amino acids. These compounds have a different electronic distribution and conformational flexibility around the N-Cα bond. While both sulfonyl and acyl groups are hydrogen bond acceptors, their steric and electronic profiles differ, which can lead to different binding modes and activities. N-acylsulfonamides are structurally similar to sulfonamides and have been investigated as sulfa drug analogs. nih.gov In some cases, N-acylsulfonamides have shown antibacterial activity comparable to traditional sulfonamides. nih.gov
Oxazolones and Oxazoles: N-acyl-α-amino acids can be cyclized to form oxazolones (azlactones), which can then be converted to other derivatives like N-acyl-α-amino ketones and 1,3-oxazoles. nih.gov These heterocyclic structures introduce conformational rigidity and alter the physicochemical properties of the parent amino acid derivative. For example, some 1,3-oxazole derivatives have demonstrated notable antimicrobial activity. nih.gov
The following table presents a comparative overview of the activity of these related compound classes.
| Compound Class | Key Structural Feature | General Biological Activity Profile | Reference |
| N-Sulfonyl-α-Amino Acids | -SO₂NH- linkage | Diverse, including enzyme inhibition and receptor modulation | nih.gov |
| N-Acyl-α-Amino Acids | -CONH- linkage | Precursors to bioactive molecules, variable activity | nih.gov |
| Oxazolones (Azlactones) | 5-membered heterocyclic ring | Reactive intermediates, some show biological activity | nih.gov |
| 1,3-Oxazoles | 5-membered aromatic heterocyclic ring | Often exhibit antimicrobial and other activities | nih.gov |
Identification of Key Pharmacophoric Elements for Potency and Selectivity
Based on the analysis of the SAR, several key pharmacophoric elements can be identified for this compound and its analogs that are crucial for their biological potency and selectivity.
A pharmacophore model for this class of compounds would likely include:
An aromatic ring with specific substitution patterns: The 2,5-dibromo substitution provides a distinct lipophilic and electronic character that is likely important for hydrophobic and potentially halogen-bonding interactions within the target's binding pocket.
A hydrogen bond acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. nih.gov
A hydrogen bond donor: The N-H of the sulfonamide can act as a hydrogen bond donor.
A hydrophobic aliphatic group: The isopropyl side chain of the valine residue provides a key hydrophobic feature that likely interacts with a corresponding hydrophobic pocket in the target.
A chiral center: The stereochemistry at the α-carbon of the valine residue is critical for the correct spatial orientation of the substituents and for enantioselective recognition by the biological target.
The combination and spatial arrangement of these features define the pharmacophore necessary for the biological activity of this compound. Molecular modeling and pharmacophore mapping studies on related inhibitors have confirmed the importance of such features in defining ligand-target interactions. nih.gov
Derivatives, Analog Design, and Future Research Directions
Design and Synthesis of Novel N-[(2,5-dibromophenyl)sulfonyl]valine Analogs
The rational design of new analogs of this compound is a key strategy to enhance potency and selectivity. This process involves systematic modifications of the three main components of the molecule: the dibromophenyl ring, the sulfonyl linker, and the valine moiety.
One common synthetic route for creating such analogs is the Schotten-Baumann reaction. This involves the N-acylation of the L-valine amino acid with a substituted benzenesulfonyl chloride. mdpi.com For instance, the synthesis of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, a related structure, was achieved by reacting L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in dichloromethane. mdpi.com This foundational reaction can be adapted to produce a library of derivatives by using various substituted sulfonyl chlorides and different amino acids.
Key design strategies for new analogs include:
Modification of the Phenyl Ring: Altering the substitution pattern on the phenyl ring can significantly impact activity. This includes changing the position and nature of the halogen atoms (e.g., replacing bromine with chlorine or fluorine) or introducing other functional groups to modulate lipophilicity and electronic properties.
Alteration of the Amino Acid Core: Replacing the L-valine core with other natural or unnatural amino acids can explore the steric and electronic requirements of the target binding pocket. nih.gov For example, studies on related N-aryl substituted valine derivatives showed that changing the L-valine core to another amino acid, such as L-alanine or L-leucine, decreased the potency for its target, highlighting the importance of the isopropyl group of valine for activity. nih.gov
Stereochemistry: The stereochemistry of the valine center is often crucial for biological activity. Research on similar compounds has demonstrated that switching from the L- to the D-conformation of the amino acid can abolish its biological function. nih.gov
Table 1: Examples of Synthetic Analogs and Design Rationale
| Analog Structure | Modification Rationale | Synthetic Approach |
|---|---|---|
| N-[(2-chloro-5-bromophenyl)sulfonyl]valine | Investigate the effect of different halogen substitutions on the phenyl ring. | Reaction of L-valine with 2-chloro-5-bromobenzenesulfonyl chloride. |
| N-[(2,5-dibromophenyl)sulfonyl]alanine | Determine the importance of the valine side chain for biological activity. | Reaction of L-alanine with 2,5-dibromobenzenesulfonyl chloride. |
| N-[(4-bromophenyl)sulfonyl]benzoyl-L-valine | Explore the impact of inserting a benzoyl group to alter spacing and rigidity. | Schotten–Baumann type N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com |
Exploration of Hybrid Molecules Incorporating the Sulfonylvaline Scaffold
The sulfonamide group is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs. nih.govresearchgate.net This versatility stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form key hydrogen bonds with biological targets. The sulfonylvaline scaffold, which combines the sulfonamide with an amino acid, can be incorporated into hybrid molecules to target multiple pathways or enhance activity.
The concept of privileged structures is used to build compound libraries with enhanced structural diversity and physicochemical properties, which can lead to highly potent and safe bioactive compounds. mdpi.com By fusing the this compound motif with other known pharmacophores, researchers can design hybrid molecules with potentially synergistic or dual-action therapeutic effects. For example, combining this scaffold with moieties known for anticancer or antimicrobial properties could yield novel agents with improved efficacy. nih.gov
Targeting Specific Biological Pathways for Enhanced Efficacy
A critical aspect of modern drug discovery is the identification of specific molecular targets to maximize therapeutic effects. Analogs of this compound can be designed to interact with specific enzymes or receptors involved in disease pathology.
Peroxisome Proliferator-Activated Receptors (PPARs): N-aryl substituted valine derivatives have been identified as agonists of PPARs, which are key regulators of glucose and lipid metabolism. nih.gov Systematic optimization of these derivatives has led to compounds with dual PPARγ/PPARα agonistic activity, making them promising candidates for metabolic diseases. nih.gov
Serine Proteases: N-sulfonylated peptides have been investigated as inhibitors of serine proteases like urokinase and thrombin. nih.gov The sulfonyl group can interact with the enzyme's active site. For example, the compound PhCH2SO2-d-Ser-Gly-Arg-OH was found to be an active inhibitor of urokinase. nih.gov This suggests that the this compound scaffold could be adapted to target specific proteases involved in cancer or thrombosis.
Kinase Inhibition: The sulfonamide moiety is a feature in many kinase inhibitors. By modifying the this compound structure, it may be possible to develop compounds that target specific kinases implicated in cancer cell proliferation. nih.gov
Optimization Strategies for Improved Biological Profiles
Lipophilicity Modulation: The balance between hydrophilicity and lipophilicity is crucial for drug efficacy. In a study of related compounds, replacing a chlorine atom with the more lipophilic bromine atom was a deliberate strategy to increase the lipophilic character of the molecules. mdpi.com This type of modification can improve membrane permeability and cellular uptake.
Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing a series of related compounds and evaluating their biological activity to identify key structural features required for potency. For instance, research on N-aryl substituted valine derivatives showed that extending a polycarbon chain attached to the aryl ring progressively enhanced the compound's activity up to a certain length. nih.gov
Improving Bioavailability: Many potent compounds fail in development due to poor bioavailability. nih.gov Strategies to overcome this include the formulation of phospholipid complexes, which can enhance the systemic absorption of compounds that have poor solubility or membrane-crossing ability. nih.gov
Advanced Computational Approaches for Lead Optimization and Mechanism Elucidation
In silico methods are indispensable tools in modern drug design, offering a cost-effective and time-efficient way to screen and optimize potential drug candidates before synthesis. jetir.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target receptor. jetir.org It allows researchers to visualize the binding mode of this compound analogs within a target's active site, providing insights into key interactions that can be enhanced through structural modifications.
Virtual Screening and ADMET Prediction: Large virtual libraries of analogs can be screened against a biological target to identify promising candidates. jetir.org Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these virtual compounds, helping to prioritize those with favorable drug-like profiles. jetir.org
Mechanism of Action Elucidation: When the precise biological target is unknown, computational methods can help propose a mechanism. For example, in a study of antileishmanial compounds, when new phenylhydrazides failed to inhibit the expected enzyme, in silico analysis was used to propose a different enzyme, pteridine (B1203161) reductase (PTR1), as a potential new target. mdpi.com Similarly, Quantitative Structure-Activity Relationship (QSAR) analysis can be used to build predictive models for screening new derivatives as potential therapeutic agents. nih.gov
Expansion of Biological Evaluation to Other Therapeutic Areas (e.g., Antileishmanial, Anti-inflammatory)
The structural features of the this compound scaffold suggest its potential utility across a range of therapeutic areas beyond its initial application.
Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are urgently needed. nih.gov Sulfonamide-containing compounds have been explored as potential antileishmanial agents. nih.gov For instance, nitrofuranyl sulfonohydrazides have been synthesized and evaluated for their antileishmanial activity. nih.gov The this compound scaffold represents a novel starting point for designing inhibitors against essential Leishmania enzymes.
Anti-inflammatory Properties: There is a continuous need for novel anti-inflammatory drugs. nih.gov The evaluation of N-substituted amino acid derivatives has shown that some possess significant anti-inflammatory activity, in some cases higher than that of aspirin (B1665792) in preclinical models. nih.gov Given its structure as an N-substituted amino acid, the this compound class of compounds is a logical candidate for screening in inflammatory disease models.
Table 2: Potential Therapeutic Applications and Relevant Findings
| Therapeutic Area | Rationale / Supporting Evidence | Key Findings in Related Scaffolds |
|---|---|---|
| Antileishmanial | Sulfonamide-containing scaffolds have shown activity against Leishmania parasites. nih.gov | Nitrofuranyl sulfonohydrazides and benzothiadiazine-1,1-dioxides have been investigated as antileishmanial agents. nih.govnih.gov |
| Anti-inflammatory | N-substituted amino acids have demonstrated significant anti-inflammatory effects. nih.gov | Several N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids showed higher activity than aspirin in a xylene-induced ear edema model. nih.gov |
| Antimicrobial | N-acyl-L-valine derivatives have shown activity against Gram-positive bacterial pathogens. mdpi.com | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine showed potential for developing agents against Enterococcus faecium. mdpi.com |
| Anticancer | Sulfonamide scaffolds are present in various anticancer agents targeting pathways like kinase signaling. nih.gov | Sulfonyl-containing compounds are known to inhibit kinases and other targets crucial for cancer cell survival. nih.gov |
Conclusion and Future Perspectives
Summary of Key Research Findings on N-[(2,5-dibromophenyl)sulfonyl]valine
Research into this compound and its analogs has primarily focused on their synthesis and potential as biologically active agents. While specific studies singling out this compound are not extensively documented in publicly available literature, the existing research on closely related N-acyl-L-valine and bromophenylsulfonyl derivatives provides a strong basis for understanding its chemical profile and potential significance.
Key findings from analogous studies reveal that the synthesis of such compounds is often achieved through methods like the Schotten–Baumann-type N-acylation. mdpi.com For instance, the synthesis of similar structures, such as 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, involves the reaction of L-valine with a corresponding sulfonylbenzoyl chloride in a basic solution. mdpi.com This suggests a viable synthetic route for this compound.
The characterization of these N-acyl-L-valine derivatives has been thoroughly established using spectral methods including UV/VIS, FTIR, NMR, and mass spectrometry. mdpi.com For example, in the 13C NMR spectrum of a related N-acylated L-valine compound, specific signals corresponding to the carbons of the valine moiety were clearly identified, demonstrating the successful acylation. mdpi.com
Furthermore, research on analogous compounds has indicated potential biological activities. Studies on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown them to possess antimicrobial and antioxidant properties. mdpi.com The presence of the bromophenyl group is noted for increasing the lipophilic character of the molecules, which can influence their biological activity. mdpi.com While N-acyl-L-valine itself may exhibit modest antioxidant activity, its derivatives, particularly those cyclized into oxazolones, have demonstrated enhanced effects. mdpi.com
Significance of Contributions to Academic Medicinal Chemistry
The exploration of N-substituted valine derivatives, including compounds like this compound, holds considerable significance for academic medicinal chemistry. The valine scaffold provides a chiral backbone that can be functionalized to interact with specific biological targets. The modification of the amino acid core is a common strategy in the design of novel therapeutic agents. nih.gov
The incorporation of a dibromophenylsulfonyl moiety is particularly noteworthy. The (bromophenyl)sulfonyl group is a key feature in various pharmacologically active compounds. For example, 1-[(2-bromophenyl)sulfonyl]-1H-indole derivatives have been developed as potent and selective 5-HT6 receptor antagonists for potential use in treating cognitive disorders like Alzheimer's disease. mdpi.comnih.gov The presence of bromine atoms can enhance binding affinity and selectivity for biological targets. mdpi.com
The study of N-acyl-L-valine derivatives contributes to the understanding of structure-activity relationships (SAR). By systematically modifying the acyl group and observing the resulting changes in biological activity, researchers can develop more potent and selective drug candidates. For instance, research on similar compounds has shown that even small changes, such as replacing a chlorine atom with a bromine atom, can significantly impact the lipophilicity and, consequently, the biological profile of the molecule. mdpi.com The originality of such structures is often highlighted by their absence in large chemical databases, indicating novel areas of chemical space for exploration. mdpi.com
Future Academic Research Avenues and Potential Basic Science Applications
The foundational research on this compound and its analogs opens up several avenues for future academic investigation. A primary focus would be the targeted synthesis and comprehensive biological evaluation of this compound itself.
Future research could systematically explore its potential as an antimicrobial agent, particularly against drug-resistant bacterial strains and biofilm-associated infections, a promising area highlighted by studies on similar N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. mdpi.com Furthermore, its potential as an antioxidant could be more deeply investigated, comparing its efficacy to standard antioxidants and its parent compounds. mdpi.com
Another promising research direction lies in the exploration of its activity as a receptor modulator. Given that derivatives containing the (bromophenyl)sulfonyl group have shown high affinity for serotonin (B10506) receptors, it would be valuable to screen this compound for activity at various G-protein coupled receptors. nih.gov Additionally, the role of N-substituted valine derivatives in modulating metabolic pathways, such as those involving peroxisome proliferator-activated receptors (PPARs), presents an exciting avenue for basic science research into metabolic diseases. nih.gov
The synthesis of a library of related compounds, by varying the substitution pattern on the phenylsulfonyl ring and by using different amino acid cores, would be a logical next step. This would allow for a more detailed elucidation of the SAR and could lead to the identification of lead compounds with optimized activity and selectivity.
Finally, in silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, could be employed to guide the design of new derivatives and to better understand the molecular basis of their biological activity. mdpi.com
Q & A
Q. What are the standard synthetic protocols for preparing N-[(2,5-dibromophenyl)sulfonyl]valine?
The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2,5-dibromophenylsulfonyl chloride) with valine under basic conditions. A common method includes dissolving valine in a polar aprotic solvent (e.g., DMF or THF), adding the sulfonyl chloride, and using a base like triethylamine or sodium hydride to deprotonate the amino group. Reaction monitoring via TLC and purification by column chromatography are critical for isolating the product .
Q. What analytical techniques are essential for characterizing this compound?
Key characterization methods include:
- Elemental analysis to confirm purity and composition.
- IR spectroscopy to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons (from the dibromophenyl group) and valine’s chiral center.
- Mass spectrometry (ESI-MS or HRMS) for molecular weight verification .
Q. How do researchers assess the compound’s preliminary biological activity?
Initial screening involves in vitro assays against microbial or cancer cell lines. For example:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against biofilm-forming pathogens (e.g., Pseudomonas aeruginosa).
- Anticancer activity : MTT assays on cell lines like SKBR3 (breast cancer) to measure cytotoxicity .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Optimization strategies include:
- Solvent selection : Using DMF for improved solubility of intermediates.
- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
- Catalyst use : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
Q. What structural modifications enhance its bioactivity?
Structure-activity relationship (SAR) studies suggest:
- Halogen positioning : 2,5-dibromo substitution on the phenyl ring improves antimicrobial activity compared to mono-bromo analogs due to increased lipophilicity and target binding .
- Amino acid substitution : Replacing valine with bulkier residues (e.g., phenylalanine) may alter membrane permeability and efficacy .
Q. How do researchers resolve contradictions in biological data across studies?
Contradictions (e.g., varying IC₅₀ values) are addressed by:
- Standardizing assay conditions (e.g., consistent cell passage numbers, incubation times).
- Validating results with orthogonal methods (e.g., ATP-based viability assays alongside MTT).
- Statistical meta-analysis of published datasets to identify confounding variables (e.g., solvent effects) .
Q. What in silico methods predict the compound’s pharmacokinetic properties?
Computational approaches include:
- Molecular docking (e.g., AutoDock Vina) to simulate binding to targets like bacterial efflux pumps.
- ADMET prediction using tools like SwissADME to estimate solubility, bioavailability, and toxicity risks .
Q. How does the compound interact with bacterial biofilms?
Advanced assays include:
- Confocal microscopy with LIVE/DEAD stains to quantify biofilm disruption.
- Gene expression profiling (e.g., qPCR) to assess downregulation of biofilm-related genes (e.g., algD in P. aeruginosa) .
Safety & Handling
Q. What precautions are necessary when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
